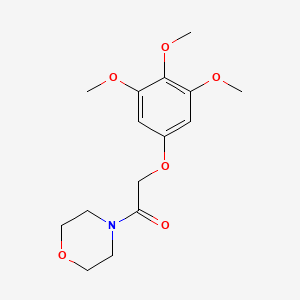
Morpholine, 4-((3,4,5-trimethoxyphenoxy)acetyl)-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Morpholine, 4-((3,4,5-trimethoxyphenoxy)acetyl)- is an organic compound that features a morpholine ring substituted with a 3,4,5-trimethoxyphenoxyacetyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Morpholine, 4-((3,4,5-trimethoxyphenoxy)acetyl)- typically involves the reaction of 3,4,5-trimethoxybenzoyl chloride with morpholine in the presence of a base such as sodium hydroxide. The reaction proceeds through nucleophilic acyl substitution, where the amine group of morpholine attacks the carbonyl carbon of the benzoyl chloride, leading to the formation of the desired product .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the general approach would involve scaling up the laboratory synthesis, optimizing reaction conditions for higher yields, and ensuring the purity of the final product through recrystallization or chromatography techniques.
Chemical Reactions Analysis
Types of Reactions
Morpholine, 4-((3,4,5-trimethoxyphenoxy)acetyl)- can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxides.
Reduction: Reduction reactions can convert the carbonyl group to an alcohol.
Substitution: The compound can participate in nucleophilic substitution reactions, where the morpholine ring or the trimethoxyphenoxy group can be replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically used.
Substitution: Nucleophilic substitution reactions often involve reagents like sodium hydride (NaH) or potassium tert-butoxide (KOtBu).
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce alcohols.
Scientific Research Applications
Morpholine, 4-((3,4,5-trimethoxyphenoxy)acetyl)- has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Industry: It can be used in the development of new materials with specific properties, such as polymers and coatings.
Mechanism of Action
The mechanism by which Morpholine, 4-((3,4,5-trimethoxyphenoxy)acetyl)- exerts its effects involves its interaction with specific molecular targets. In medicinal applications, it may inhibit certain enzymes or receptors, leading to the desired therapeutic effects. The exact pathways and targets can vary depending on the specific application and the biological system involved.
Comparison with Similar Compounds
Similar Compounds
Morpholine: A simpler analog without the 3,4,5-trimethoxyphenoxyacetyl group.
3,4,5-Trimethoxybenzoyl Chloride: The precursor used in the synthesis of the compound.
4-(4-Chloro-1,2,5-thiadiazol-3-yl)morpholine: Another morpholine derivative with different substituents.
Uniqueness
Morpholine, 4-((3,4,5-trimethoxyphenoxy)acetyl)- is unique due to the presence of both the morpholine ring and the 3,4,5-trimethoxyphenoxyacetyl group. This combination imparts specific chemical and biological properties that are not found in simpler analogs or other morpholine derivatives.
Properties
CAS No. |
24789-75-1 |
|---|---|
Molecular Formula |
C15H21NO6 |
Molecular Weight |
311.33 g/mol |
IUPAC Name |
1-morpholin-4-yl-2-(3,4,5-trimethoxyphenoxy)ethanone |
InChI |
InChI=1S/C15H21NO6/c1-18-12-8-11(9-13(19-2)15(12)20-3)22-10-14(17)16-4-6-21-7-5-16/h8-9H,4-7,10H2,1-3H3 |
InChI Key |
SQAOLDXRUNCZCI-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC(=CC(=C1OC)OC)OCC(=O)N2CCOCC2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















